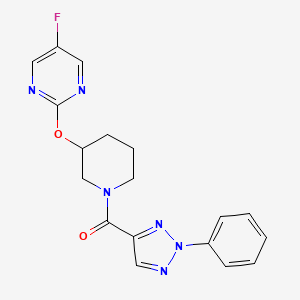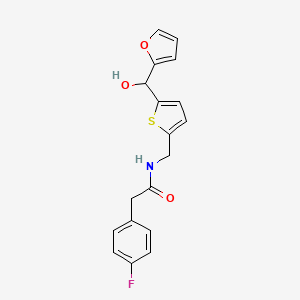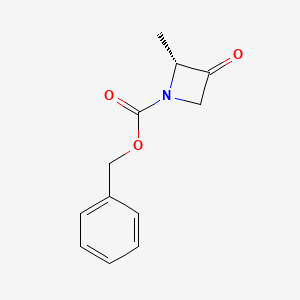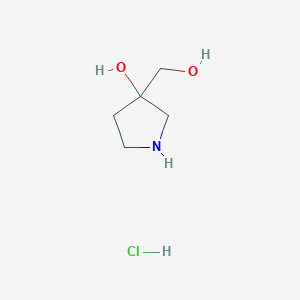
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a fluoropyrimidinyl group, a piperidinyl group, and a triazolylphenyl methanone moiety. These groups suggest potential for interactions such as hydrogen bonding, π-π stacking, and halogen interactions, which could confer unique properties and reactivity.
Synthesis Analysis
While the specific synthesis of "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is not detailed in the provided papers, similar compounds have been synthesized using substitution reactions and click chemistry approaches. For instance, the synthesis of a related compound with a difluorophenyl(piperidin-4-yl)methanone oxime core involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride . Another compound with a fluorobenzo[d]isoxazolyl piperidinyl ethanone core was synthesized using click chemistry, starting from an azido precursor . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies, which have shown features like chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms . Such studies also reveal the presence of intra- and intermolecular hydrogen bonds, as well as other non-covalent interactions that stabilize the crystal structure . These findings could be indicative of the structural characteristics that might be expected for "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone".
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but related compounds have shown reactivity typical of their functional groups. For example, the presence of oxime and sulfonyl groups can lead to substitution reactions . The triazole ring, often synthesized via click chemistry, is known for its participation in further chemical transformations . These insights suggest that the compound of interest may also undergo various chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using spectroscopic techniques such as IR, NMR, and MS . Thermal properties have been studied using thermogravimetric analysis, indicating stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, have been evaluated using density functional theory calculations, which can provide information about the molecule's reactivity and stability . Additionally, molecular electrostatic potential maps have been used to identify reactive sites on the molecular surface . These methods could be applied to the compound to determine its properties.
Relevant Case Studies
The provided papers do not mention case studies directly related to the compound "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone". However, the cytotoxicity of a structurally similar compound was evaluated, and molecular docking studies were performed to understand its interaction with carrier proteins . These studies are relevant as they provide a glimpse into the potential biological applications and pharmacokinetic nature of such compounds. Similar studies could be envisioned for the compound to assess its biological relevance and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Research has demonstrated innovative synthetic methods for compounds with structures related to (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. For instance, a study reported the development of a dipolar cycloaddition reaction to access tetrahydro-[1,2,3]triazolo[4,5-c]pyridine derivatives. This method highlighted the synthesis of P2X7 antagonists, showcasing the compound's relevance in the context of receptor occupancy and its potential application in treating mood disorders (Chrovian et al., 2018).
Mechanism of Action in Pain Management
Another area of focus has been the compound's mechanism of action in pain management. Specific derivatives have been shown to act as agonists at the 5-HT1A receptor, offering insights into their potential therapeutic applications in treating chronic pain and neuropathic pain conditions. This research underscores the compound's role in modulating pain pathways and highlights its potential as a novel therapeutic agent (Colpaert et al., 2004).
Anticonvulsant Properties
The compound's framework has also been explored for its anticonvulsant properties. Research into structurally similar derivatives has investigated their efficacy in seizure models, pointing towards their potential use in developing new anticonvulsant medications. This line of research adds another dimension to the compound's applicability in neurological conditions (Malik & Khan, 2014).
Antimicrobial and Anticancer Potential
Furthermore, studies have delved into the antimicrobial and anticancer potential of derivatives of this compound. Investigations into their structural and functional properties have opened avenues for their application in treating infectious diseases and various forms of cancer. These studies demonstrate the compound's versatility and its potential impact on developing treatments for a broad spectrum of diseases (Nagaraj et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It’s important to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the available literature. However, given its unique molecular structure and potential therapeutic effects, it could be a candidate for further research and development2.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c19-13-9-20-18(21-10-13)27-15-7-4-8-24(12-15)17(26)16-11-22-25(23-16)14-5-2-1-3-6-14/h1-3,5-6,9-11,15H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUMKNYDYCZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)


